
Ziprasidone D8
Overview
Description
Ziprasidone D8 (deuterium-labeled Ziprasidone) is a stable isotopic analog of Ziprasidone, a second-generation antipsychotic used to treat schizophrenia. This compound is chemically identical to Ziprasidone except for the substitution of eight hydrogen atoms with deuterium isotopes at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-88059 D8 involves the incorporation of deuterium atoms into the Ziprasidone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions in the molecule.
Industrial Production Methods: Industrial production of CP-88059 D8 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: CP-88059 D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmacokinetic Studies
Ziprasidone D8 is primarily utilized as an internal standard in pharmacokinetic studies to quantify the concentration of ziprasidone in biological samples. A notable study demonstrated a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ziprasidone in rabbit plasma. The method employed liquid-liquid extraction and achieved a linear range of 0.05 to 200 ng/mL for ziprasidone, with high recovery rates of 92.57% for ziprasidone and 95.70% for this compound .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Linear Range | 0.05 - 200 ng/mL |
Intra-run Precision | 0.625 - 0.947% |
Inter-run Precision | 2.182 - 3.198% |
Recovery (Ziprasidone) | 92.57% |
Recovery (this compound) | 95.70% |
Analytical Chemistry Applications
This compound has been employed in various analytical methods to enhance the accuracy of drug detection and quantification in biological matrices.
- High-Performance Liquid Chromatography (HPLC) : A rapid HPLC method was developed for the determination of ziprasidone in rat urine, utilizing solid-phase extraction protocols. The method achieved a linear range from 1 μg/mL to 200 μg/mL, with a limit of detection (LOD) at 0.2 μg/mL and a limit of quantification (LOQ) at 0.5 μg/mL .
Table 2: Analytical Method Validation for this compound
Method | Parameter | Value |
---|---|---|
HPLC | Linear Range | 1 - 200 μg/mL |
LOD | Limit of Detection | 0.2 μg/mL |
LOQ | Limit of Quantification | 0.5 μg/mL |
Recovery Rate | Urine Samples | ~95% |
Clinical Applications
Ziprasidone is clinically indicated for the treatment of schizophrenia and bipolar disorder, with research exploring its effects on various patient populations.
- Child and Adolescent Studies : Clinical trials have assessed the efficacy and safety of ziprasidone in children and adolescents with psychiatric disorders. One study indicated significant improvements in tic severity among youths with Tourette's syndrome treated with ziprasidone compared to placebo .
- Electrophysiological Studies : Research has also investigated the effects of ziprasidone on cardiac tissue, revealing that it can induce arrhythmogenic changes through alterations in intracellular calcium and sodium levels . This highlights the importance of monitoring cardiac function in patients receiving ziprasidone treatment.
Table 3: Clinical Findings on Ziprasidone
Study Focus | Population | Findings |
---|---|---|
Tourette's Syndrome | Ages 7-16 | Significant tic reduction |
Cardiac Effects | Rabbit Atrial Tissue | Induced arrhythmogenesis |
Mechanism of Action
CP-88059 D8 exerts its effects by antagonizing serotonin (5-HT) and dopamine receptors. It has a high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors. The antagonism of 5-HT2A receptors is believed to limit the undesirable motor side effects associated with dopamine receptor blockade and improve efficacy against the negative symptoms of schizophrenia . The compound also has high affinity for other serotonin receptor subtypes, which may enhance its therapeutic potential .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₁₃D₈ClN₄OS (approximate molecular weight: 420.06 g/mol, compared to 412.94 g/mol for unlabeled Ziprasidone) .
- Role : Primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Ziprasidone in biological matrices like plasma. Its deuterated structure ensures near-identical chromatographic behavior to the parent compound while allowing distinct mass spectral differentiation .
- Purity : >98%, ensuring minimal interference in analytical workflows .
Comparison with Ziprasidone (Non-Deuterated)
Structural and Analytical Differences
Key Findings :
- Mass Spectrometry : The 8 Da mass difference enables unambiguous differentiation in MRM (multiple reaction monitoring) modes, critical for minimizing matrix effects and improving quantification accuracy .
- Chromatography : Co-elution with Ziprasidone ensures synchronized retention times, reducing variability in recovery and ionization efficiency .
- Precision and Accuracy : Intra-run and inter-run precision for Ziprasidone quantification using D8 as IS ranged between 0.625–0.947% and 2.182–3.198%, respectively, meeting FDA validation criteria .
Comparison with Ziprasidone Hydrochloride Monohydrate
Key Findings :
- Pharmacological Activity: Ziprasidone Hydrochloride Monohydrate is the active pharmaceutical ingredient (API) with potent 5-HT2A and D2 receptor antagonism, whereas this compound lacks therapeutic applications .
- Stability : The hydrochloride form is stabilized for drug formulation, while D8 is optimized for analytical stability under LC-MS/MS conditions (e.g., resistance to degradation during extraction) .
Analytical Performance in Bioanalytical Methods
Parameter | Value with this compound | Reference |
---|---|---|
Linearity Range | 0.05 – 200.00 ng/mL | |
LOQ (Limit of Quantitation) | 0.05 ng/mL | |
Matrix Effect (CV%) | 0.35 – 0.73 | |
Ion Suppression | Negligible (<1% interference) |
Advantages Over Alternative Methods :
- Specificity: No cross-reactivity with plasma components or pharmaceutical excipients, validated across multiple rabbit plasma batches .
Biological Activity
Ziprasidone D8 is a deuterated form of the atypical antipsychotic drug ziprasidone, which is primarily used to treat schizophrenia and bipolar disorder. The biological activity of this compound is of considerable interest due to its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Pharmacodynamics
Ziprasidone acts primarily as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors. It also exhibits moderate affinity for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C) and norepinephrine reuptake sites. Its unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing motor side effects commonly associated with other antipsychotics.
Key Binding Affinities
Receptor Type | Binding Affinity (Ki nM) |
---|---|
Dopamine D2 | 4.8 |
Serotonin 5-HT2A | 0.4 |
Serotonin 5-HT1A | 1.3 |
Norepinephrine | Moderate |
Histamine H1 | 47 |
This receptor binding profile indicates that this compound may provide enhanced modulation of mood and cognitive improvement compared to other atypical antipsychotics .
Pharmacokinetics
Ziprasidone is extensively metabolized in the liver, primarily through aldehyde oxidase and cytochrome P450 enzymes (CYP3A4). The pharmacokinetic parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability (fed state) | ~60% |
Peak Plasma Concentration | 6-8 hours post-administration |
Half-Life | 6-10 hours |
Metabolism | Primarily hepatic |
Excretion of unchanged drug | <1% in urine |
The absorption of ziprasidone is significantly increased when taken with food, reaching optimal bioavailability .
Case Studies and Clinical Evidence
Recent studies have explored the use of ziprasidone in various clinical settings, including its application in patients with Parkinson's disease (PD). A systematic review identified several case reports and studies assessing the efficacy and safety of ziprasidone in treating psychosis associated with PD.
Findings from Case Series
- Study Overview : A systematic review included two prospective trials and eleven case reports involving ziprasidone treatment in PD patients.
- Efficacy : Ziprasidone was generally effective for treating psychosis with few adverse events reported.
- Adverse Events : Some patients experienced worsening motor symptoms; however, it was considered a safer alternative compared to other atypical antipsychotics like quetiapine .
Biological Mechanisms
Research has indicated that ziprasidone may influence intracellular calcium () and sodium () homeostasis, contributing to its proarrhythmic potential. A study on rabbit atrial tissues demonstrated that ziprasidone treatment led to increased intracellular levels and dysregulation of currents.
Mechanistic Insights
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the isotopic purity of Ziprasidone D8 in synthetic chemistry research?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms the mass shift caused by deuterium incorporation, while NMR identifies specific deuteration sites. Cross-validation using both methods is critical to address matrix interferences, especially when this compound is used as an internal standard in bioanalytical assays. Standardized protocols, akin to psychiatric assessment tools like PANSS, ensure reproducibility .
Q. How should researchers design a HPLC-UV method to quantify this compound in pharmaceutical formulations?
- Methodological Answer : Account for deuterium-induced retention time shifts compared to non-deuterated Ziprasidone. Conduct forced degradation studies (acidic/alkaline conditions) to validate specificity. System suitability tests must demonstrate resolution factors ≥2 between this compound and impurities. Follow pharmacopeial guidelines for linearity, LOD/LOQ, and precision (≤15% RSD). Avoid redundant parameters, as emphasized naire design principles .
Q. What validation parameters are critical when using this compound as an internal standard in LC-MS/MS bioanalysis?
- Methodological Answer : Validate ion suppression effects, stability under storage/processing conditions, and cross-reactivity with metabolites. Matrix effect studies should cover all biological matrices (e.g., plasma, cerebrospinal fluid). Involve statisticians early to define precision criteria (e.g., ≤15% RSD) and power calculations, similar to clinical trial frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s blood-brain barrier (BBB) penetration across preclinical studies?
- Methodological Answer : Perform a meta-analysis using standardized data extraction templates (species, dosing, sampling methods). Apply multivariate regression to identify confounders like lipid solubility or P-glycoprotein interactions. Validate mechanistically using in vitro BBB models with isotopic tracing. Contextualize limitations using frameworks for interpreting study biases, as highlighted in media analysis of academic research .
Q. What experimental design optimizes comparative studies of this compound’s metabolic stability vs. non-deuterated analogs in hepatic models?
- Methodological Answer : Use paired human liver microsome incubations under identical conditions (pH, temperature, cofactors). Quantify parent compounds/metabolites via LC-MS/MS with deuterated internal standards. Employ repeated-measures ANOVA to control inter-donor variability. Predefine sample sizes using power analysis, aligning with guidelines for ethical and statistically robust research .
Q. How does deuteration impact Ziprasidone’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to isolate deuteration effects from other variables. Validate models using isotopic tracer studies in preclinical species. Aggregate data from heterogeneous sources (e.g., clinical trials, in vitro assays) via advanced search strategies to address knowledge gaps, as recommended in scientific search methodologies .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting data on this compound’s half-life in different population cohorts?
- Methodological Answer : Stratify data by covariates like age, hepatic function, and CYP450 genotypes. Use sensitivity analysis to assess robustness. Reference guidelines for avoiding "inductive fallacies" (e.g., overgeneralizing from limited cohorts), as cautioned in academic writing standards .
Q. What strategies ensure ethical rigor when designing human pharmacokinetic studies involving this compound?
- Methodological Answer : Obtain ethics committee approval for deuterated compound administration. Clearly define inclusion/exclusion criteria (e.g., pregnancy status, concomitant medications) in protocols. Use validated questionnaires to collect participant data without bias, adhering to principles of concise and relevant survey design .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-58-1 | |
Record name | 1126745-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.